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Introduction and Significance

Acoziborole is a first-in-class oxaborole 6-carboxamide derivative developed as an oral treatment for

Human African Trypanosomiasis (HAT), also known as sleeping sickness. This neglected tropical disease,

caused by the parasites Trypanosoma brucei gambiense and T.b. rhodesiense, remains a life-threatening

concern in sub-Saharan Africa, with the World Health Organization reporting approximately 565 new cases

of the gambiense form in 2020 [1]. The disease progresses through two clinical stages: an early

hemolymphatic stage (Stage 1) where parasites reside in the blood and lymphatic system, and a late

meningoencephalitic stage (Stage 2) characterized by parasitic invasion of the central nervous system

(CNS), leading to severe neurological manifestations and eventual death if untreated [2]. The critical

therapeutic challenge for Stage 2 HAT has been the blood-brain barrier (BBB), which prevents many

systemically administered drugs from reaching therapeutic concentrations in the CNS.

The assessment of cerebrospinal fluid (CSF) penetration represents a crucial evaluation in the

development of CNS-targeting therapeutics, as CSF drug concentrations serve as a well-established

surrogate for CNS exposure [3]. For acoziborole to be effective against Stage 2 HAT, it must achieve

therapeutic concentrations in the CSF to eradicate parasites that have crossed the BBB. The Drugs for

Neglected Diseases Initiative (DNDi) has spearheaded acoziborole's development with the goal of creating
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a single-dose oral treatment that could significantly simplify treatment protocols and strengthen disease

elimination efforts [4]. Understanding the extent and consistency of acoziborole's CSF penetration has

therefore been fundamental to establishing its dosing regimen and therapeutic potential for both stages of

gambiense HAT.

Acoziborole CSF Penetration Assessment

Overview of Pharmacokinetic and CSF Penetration Studies

The evaluation of acoziborole's CSF penetration has been methodically investigated throughout its clinical

development program. Phase I studies in healthy volunteers of sub-Saharan African origin demonstrated

that acoziborole appears rapidly in plasma (within 1 hour post-dose), reaches peak concentrations (tmax)

between 24 and 72 hours, and remains stable for up to 96 hours before initiating a slow decrease with an

exceptionally long half-life of 267-411 hours [1]. Most importantly, these studies confirmed that

acoziborole achieves measurable concentrations in the CSF, with unbound concentrations of 0.3-4.6%

found in cerebrospinal fluid, comparable to ranges observed in preclinical mouse models (0.3-3.9%) [2].

This CSF penetration is critical for efficacy against Stage 2 HAT, where the parasite invades the CNS.

Further investigation in a mass balance study using radiolabeled [14C]-acoziborole administered to healthy

male participants demonstrated that the drug is well-absorbed, undergoes limited metabolism, and has

minimal urinary elimination with predominant biliary-fecal excretion [2]. The concentration-time

profiles of total radioactivity and acoziborole in plasma were similar, with acoziborole accounting for

95.1% of the total radioactivity in plasma. In this study, an oxidized form of acoziborole represented 2.3%

of the total radioactivity, while the metabolite SCYX-3109 was not detected in plasma [2]. The pivotal

Phase II/III trial conducted in the Democratic Republic of the Congo and Guinea evaluated a single 960 mg

oral dose of acoziborole in 208 patients with confirmed gambiense HAT infection, demonstrating a

favorable safety profile and treatment success rate of 95.2% in late-stage patients at 18 months post-

treatment [2], thereby clinically validating the CSF penetration observed in earlier studies.

CSF Collection and Handling Protocols
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The assessment of drug concentrations in cerebrospinal fluid requires strict adherence to proper collection

and handling procedures to maintain sample integrity. CSF specimens must be transported to the laboratory

promptly and examined without delay due to the rapid disintegration of cells and the reduction of glucose

levels caused by glycolysis [5]. Ideally, CSF should be analyzed within one hour of collection, with cell

counts performed within 30-60 minutes [5]. The use of glass tubes for collection is discouraged as cells

adhere to glass, leading to artificially reduced cell counts. Additionally, specimens intended for bacterial

culture should not be refrigerated since fastidious organisms such as Haemophilus influenzae and

Neisseria meningitidis may not survive in cold temperatures [5].

For clinical trials assessing CSF penetration of therapeutics, samples are typically collected via lumbar

puncture performed between the L3-L4 or L4-L5 lumbar vertebrae to avoid damaging the spinal cord [5]. In

specialized studies involving pediatric brain tumor patients, CSF samples have been successfully collected

using Ommaya reservoirs (<0.5 mL), immediately snap-frozen, and stored at -80°C prior to analysis [3],

demonstrating the feasibility of this approach for drug concentration monitoring. When collecting CSF for

analysis, it is recommended to allocate the first collection tube for chemical examinations (glucose,

protein, and other serological tests), as this provides the cleanest sample without potential contamination

from the procedure itself [5].

Table 1: CSF Collection Protocol Specifications

Parameter Specification Notes

Collection
Volume

3-5 mL total (adults) Typically divided into 3-4
tubes [5]

Time to Analysis Within 1 hour Cell counts within 30-60
minutes [5]

Storage
Temperature

-80°C For drug concentration
analysis [3]

Collection Tubes Sterile plain tubes Avoid glass tubes [5]

Tube Allocation Tube 1: Chemistry; Tube 2: Microbiology; Tube 3:

Hematology; Tube 4: Cytology

[5]
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Quantitative Assessment of CSF Penetration

The evaluation of acoziborole penetration into the CSF has yielded critical quantitative data supporting its

efficacy against Stage 2 HAT. In a Phase I study involving healthy volunteers of sub-Saharan origin,

acoziborole concentrations in the CSF were measured relative to plasma concentrations, revealing that

unbound concentrations of 0.3-4.6% were found in cerebrospinal fluid [2]. This range aligned closely with

observations in mouse preclinical studies (0.3-3.9%) [2]. In non-human primate models, concentrations of

acoziborole in the CSF were approximately 5% of the plasma concentration at each time point [2],

demonstrating consistent blood-CSF barrier penetration across species.

The mass balance study provided additional insights into the distribution characteristics of acoziborole,

showing equivalent distribution of total radioactivity between blood cells and plasma [2]. In plasma,

acoziborole accounted for the vast majority (95.1%) of the total radioactivity, with an oxidized form of

acoziborole representing 2.3% [2]. The low metabolic conversion of the parent compound contributes to its

sustained exposure in both plasma and CSF. The extended half-life of acoziborole (ranging from 267-411

hours in humans) [1] translates to prolonged exposure in the CSF after a single oral dose, which is

particularly advantageous for ensuring continuous parasiticidal activity against CNS-dwelling trypanosomes

throughout the treatment period.

Table 2: Acoziborole Pharmacokinetic Parameters and CSF Penetration

Parameter Value Study Details

Plasma Tmax 24-72 hours Phase I SAD study [1]

Plasma Half-life 267-411 hours Phase I study in healthy

volunteers [1]

CSF:Plasma Ratio 0.3-4.6% (unbound) Phase I study [2]

CSF:Plasma Ratio
(NHP)

~5% Preclinical NHP study [2]

Protein Binding Extensive (based on low unbound
fraction)

Implied from CSF penetration data
[2]
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Parameter Value Study Details

Therapeutic Dose 960 mg single oral dose Phase II/III trial [1]

Experimental Protocols

LC-MS/MS Analysis of Acoziborole in CSF

The quantification of acoziborole concentrations in cerebrospinal fluid requires highly sensitive and specific

analytical methods due to the low analyte concentrations expected in this compartment. High

Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

represents the gold standard technique for such analyses, providing the necessary sensitivity, specificity, and

reproducibility for accurate drug quantification [3]. The method involves protein precipitation of CSF

samples followed by chromatographic separation and detection using multiple reaction monitoring (MRM)

for enhanced specificity.

For sample preparation, a protein precipitation protocol is recommended: combine 50 μL of CSF with 150

μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled

acoziborole) [3]. Vortex the mixture vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes

at 4°C. Transfer the supernatant to autosampler vials for analysis. The chromatographic separation should

be performed using a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm) maintained at 40°C, with a

mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a

gradient elution from 5% B to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min. Mass spectrometric

detection should be performed in positive electrospray ionization mode with MRM transitions optimized for

acoziborole and its internal standard [3].

The analytical method must be properly validated according to regulatory guidelines for selectivity,

sensitivity, linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) should be

established at a concentration appropriate for detecting expected CSF levels, typically in the low nM range.

For quality control, include calibration standards and quality control samples at low, medium, and high

concentrations in each analytical run [3]. Given the potential for carry-over due to the extended half-life of
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acoziborole, include blank injections after high-concentration samples and implement adequate needle

wash procedures.

Protocol for CSF Collection in Clinical Trials

The collection of cerebrospinal fluid for pharmacokinetic assessment in clinical trials requires strict

adherence to standardized procedures to ensure sample quality and integrity. For assessment of acoziborole

concentrations, CSF collection should be timed to capture the pharmacokinetic profile, with samples

typically collected at pre-dose, 24, 48, 72, and 96 hours post-dose, and at additional timepoints as needed

based on the compound's prolonged half-life [1]. The lumbar puncture should be performed by trained

personnel using aseptic technique with the patient in the lateral recumbent position (lying on their side

with back perfectly vertical, knees drawn up toward the chest, and head flexed downward) to widen the

space between lumbar vertebrae [5].

The recommended procedure is as follows: after disinfecting the site (L3-L4 or L4-L5 interspace) with

chlorhexidine or povidone-iodine solution and applying sterile drapes, administer a local anesthetic. Insert a

22-gauge spinal needle carefully until a sudden decrease in resistance is felt, indicating entry into the

subarachnoid space [5]. Slowly withdraw the stylet and collect CSF into sterile plain tubes. For drug

concentration analysis, allocate samples to pre-chilled collection tubes and immediately place on wet ice.

Record the exact collection time for each sample relative to dosing. Centrifuge the samples at 2000 × g for

10 minutes at 4°C to remove cells and debris, then aliquot the supernatant into cryovials and immediately

snap-freeze in a dry-ice/ethanol bath before storage at -80°C [3]. Throughout the process, maintain the cold

chain to prevent analyte degradation.

Table 3: Troubleshooting Guide for CSF Penetration Studies

Issue Potential Cause Solution

Acoziborole concentrations
below LLOQ

Improper storage or

sample handling

Ensure immediate freezing at -80°C;

avoid freeze-thaw cycles

High variability in CSF
concentrations

Blood contamination

during LP

Discard blood-tinged samples; use first

collection tube for analysis
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Issue Potential Cause Solution

Discrepancy between plasma
and CSF levels

Improper timing of sample
collection

Coordinate plasma and CSF sampling
times; consider CSF flow rates

Matrix effects in LC-MS/MS CSF components
interfering with analysis

Optimize sample cleanup; use stable
isotope internal standard

Degradation of analyte Extended processing time Process samples immediately; add
stabilizers if validated

Visualization of Experimental Workflows

To facilitate understanding of the experimental approaches for assessing acoziborole CSF penetration, the

following workflows were created using Graphviz DOT language with specified color palette and formatting

rules.

CSF Penetration Assessment Workflow

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 11 Tech Support

https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Study Protocol
Initiation

Acoziborole
Administration

(960 mg single dose)

Informed consent

CSF Collection via
Lumbar Puncture

Pre-defined timepoints

CSF Processing
(Centrifugation, Aliquotting)

Aseptic technique

Immediate Snap-Freezing
(-80°C Storage)

Cold chain maintenance

LC-MS/MS Analysis

Thaw on ice

PK Parameter

Concentration data

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


PK Parameter
Calculation

CSF Penetration
Assessment

Non-compartmental
analysis

Click to download full resolution via product page

Diagram 1: CSF Penetration Assessment Workflow. This diagram illustrates the sequential steps from patient

dosing through sample analysis for evaluating acoziborole concentrations in cerebrospinal fluid.
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Diagram 2: Blood-Brain Barrier Penetration Mechanism. This diagram illustrates the pathway of

acoziborole from systemic circulation across the blood-brain barrier into the cerebrospinal fluid and brain

parenchyma.

Conclusion and Research Implications

The comprehensive assessment of acoziborole penetration into cerebrospinal fluid has been instrumental

in establishing its potential as a single-dose oral treatment for both stages of Human African

Trypanosomiasis, particularly for the lethal meningoencephalitic stage of the disease. The accumulated data

from Phase I studies demonstrate that acoziborole achieves measurable concentrations in the CSF, with

unbound fractions ranging from 0.3-4.6% of plasma concentrations [2]. This penetration, coupled with the

drug's exceptionally long half-life (267-411 hours) [1], provides sustained exposure to the central nervous

system, which is critical for eradicating trypanosomes that have crossed the blood-brain barrier.

The successful Phase II/III trial results, showing a 95.2% treatment success rate in late-stage HAT patients

at 18 months post-treatment with a single 960 mg oral dose [2], clinically validate the CSF penetration

assessment methodologies described in these application notes. The experimental protocols for CSF

collection, handling, and LC-MS/MS analysis provide a framework for future evaluations of CNS-targeting

therapeutics for neglected tropical diseases. As elimination efforts for gambiense HAT continue, the

confirmation of acoziborole's CSF penetration strengthens the prospect of this single-dose regimen

becoming a cornerstone of elimination strategies by simplifying treatment logistics and improving

accessibility in remote, resource-limited settings where the disease is typically endemic [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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